
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzenesulfonamide
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Description
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H24N2O6S2 and its molecular weight is 440.53. The purity is usually 95%.
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Biological Activity
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound that belongs to the class of tetrahydroisoquinoline derivatives. This compound is characterized by its unique structural features, which suggest potential interactions with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic applications.
Molecular Structure
The molecular formula of this compound is C19H24N2O6S2 with a molecular weight of 440.5 g/mol. The compound's structure includes an ethylsulfonyl group attached to a tetrahydroisoquinoline core and a dimethoxybenzene sulfonamide moiety.
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors. The ethylsulfonyl group enhances binding affinity through hydrogen bonding and electrostatic interactions. This mechanism suggests potential roles in enzyme inhibition and modulation of neurotransmitter systems.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit enzyme inhibitory properties. For instance, related tetrahydroisoquinoline derivatives have shown moderate potency in inhibiting monoacylglycerol acyltransferase 2 (MGAT2), which is a target for obesity and diabetes treatment. These compounds can suppress fat absorption significantly in animal models .
Neurotransmitter Modulation
The presence of the tetrahydroisoquinoline moiety suggests potential interactions with dopaminergic systems. This interaction could lead to implications in treating neurodegenerative disorders or psychiatric conditions by modulating neurotransmitter release and receptor activity.
Case Studies
- Inhibition Studies : A study on related compounds demonstrated that certain tetrahydroisoquinoline derivatives inhibited MGAT2 effectively, with an IC50 value of 1522 nM and a fat absorption suppression rate of 57% in mice . This highlights the potential therapeutic applications of compounds within this chemical class.
- Neuropharmacological Effects : Investigations into the neuropharmacological effects of tetrahydroisoquinoline derivatives have indicated their potential in modulating dopamine receptors. This activity supports further exploration into their use for treating conditions like Parkinson's disease and depression.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6S2/c1-4-28(22,23)21-10-9-14-5-6-16(11-15(14)13-21)20-29(24,25)17-7-8-18(26-2)19(12-17)27-3/h5-8,11-12,20H,4,9-10,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKKDSVZSVLPLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.